molecular formula C16H28N2O2 B14639782 7,7'-(Butane-1,4-diyl)di(azepan-2-one) CAS No. 52224-44-9

7,7'-(Butane-1,4-diyl)di(azepan-2-one)

Cat. No.: B14639782
CAS No.: 52224-44-9
M. Wt: 280.41 g/mol
InChI Key: ZULPDMULCORSIC-UHFFFAOYSA-N
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Description

7,7’-(Butane-1,4-diyl)di(azepan-2-one) is a chemical compound that belongs to the class of azepanones Azepanones are seven-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of two azepan-2-one units connected by a butane-1,4-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(Butane-1,4-diyl)di(azepan-2-one) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butane-1,4-diamine with azepan-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 7,7’-(Butane-1,4-diyl)di(azepan-2-one) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 7,7’-(Butane-1,4-diyl)di(azepan-2-one).

Chemical Reactions Analysis

Types of Reactions

7,7’-(Butane-1,4-diyl)di(azepan-2-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced azepanone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxo-derivatives of azepanone.

    Reduction: Reduced azepanone derivatives.

    Substitution: Substituted azepanone derivatives with various functional groups.

Scientific Research Applications

7,7’-(Butane-1,4-diyl)di(azepan-2-one) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7’-(Butane-1,4-diyl)di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azepan-2-one: A simpler analog with a single azepanone unit.

    Butane-1,4-diamine: A precursor used in the synthesis of 7,7’-(Butane-1,4-diyl)di(azepan-2-one).

    Adipic acid: Another compound used in the synthesis of azepanone derivatives.

Uniqueness

7,7’-(Butane-1,4-diyl)di(azepan-2-one) is unique due to its dual azepanone units connected by a butane-1,4-diyl linker. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

52224-44-9

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

7-[4-(7-oxoazepan-2-yl)butyl]azepan-2-one

InChI

InChI=1S/C16H28N2O2/c19-15-11-5-3-9-13(17-15)7-1-2-8-14-10-4-6-12-16(20)18-14/h13-14H,1-12H2,(H,17,19)(H,18,20)

InChI Key

ZULPDMULCORSIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NC(C1)CCCCC2CCCCC(=O)N2

Origin of Product

United States

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